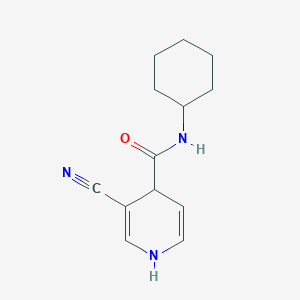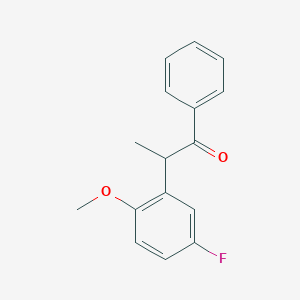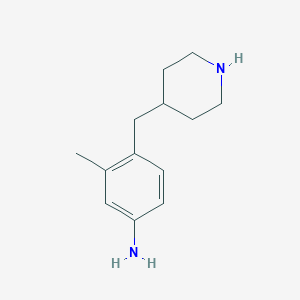
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide is a chemical compound that belongs to the class of 1,4-dihydropyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide can be achieved through various methods. One common approach involves the reaction of cyanoacetamide with cyclohexylamine under specific conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new drugs, particularly as calcium channel blockers.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can affect various cellular processes, including muscle contraction and neurotransmitter release. The exact pathways and molecular targets involved depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyano-1,4-dihydropyridine: Similar structure but lacks the cyclohexyl group.
N-Cyclohexyl-1,4-dihydropyridine-4-carboxamide: Similar structure but lacks the cyano group.
1,4-Dihydropyridine derivatives: Various derivatives with different substituents.
Uniqueness
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide is unique due to the presence of both the cyano and cyclohexyl groups.
Eigenschaften
CAS-Nummer |
918948-99-9 |
|---|---|
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
3-cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c14-8-10-9-15-7-6-12(10)13(17)16-11-4-2-1-3-5-11/h6-7,9,11-12,15H,1-5H2,(H,16,17) |
InChI-Schlüssel |
CGJICYYFNFUNBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2C=CNC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)




![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)

![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)

![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)

![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)

